2-Cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
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Overview
Description
2-Cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. This compound is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 2-Cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves several steps:
Cyclization: The initial step involves the cyclization of pyrrole and pyrazine rings.
Ring Annulation: This step involves the formation of additional rings to enhance the stability and activity of the compound.
Cycloaddition: This method is used to introduce various functional groups into the compound.
Direct C-H Arylation: This step involves the direct arylation of the compound to introduce aryl groups.
Chemical Reactions Analysis
2-Cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Cyclization: This reaction involves the formation of a ring structure within the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for cyclization and substitution reactions. The major products formed from these reactions include various derivatives of the original compound with enhanced biological activities .
Scientific Research Applications
2-Cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Medicine: It is used in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves its interaction with specific molecular targets and pathways. It acts as a kinase inhibitor, blocking the activity of certain kinases involved in cell signaling pathways. This inhibition leads to the disruption of cellular processes, ultimately resulting in the death of cancer cells or the inhibition of viral replication .
Comparison with Similar Compounds
2-Cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is unique due to its specific structure and biological activities. Similar compounds include:
2-Cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: This compound has similar biological activities but lacks the ethyl group.
2-Phenoxy-5H-pyrrolo[2,3-b]pyrazine: This compound has a phenoxy group instead of the cyclopropyl group, leading to different biological activities.
These similar compounds highlight the importance of specific functional groups in determining the biological activities of pyrrolopyrazine derivatives.
Properties
Molecular Formula |
C12H14N4O |
---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
2-cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C12H14N4O/c1-2-13-12(17)8-5-14-11-10(8)16-9(6-15-11)7-3-4-7/h5-7H,2-4H2,1H3,(H,13,17)(H,14,15) |
InChI Key |
JYUFPGIYXHTZNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CNC2=NC=C(N=C12)C3CC3 |
Origin of Product |
United States |
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